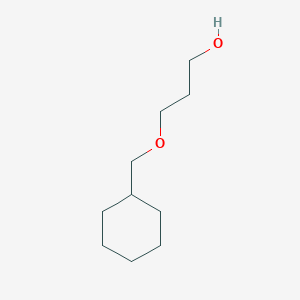

3-(Cyclohexylmethoxy)propan-1-ol

Description

3-(Cyclohexylmethoxy)propan-1-ol is a secondary alcohol characterized by a propanol backbone substituted with a cyclohexylmethoxy group at the third carbon. This structural motif confers unique physicochemical properties, including moderate lipophilicity due to the bulky cyclohexyl group and hydrogen-bonding capacity from the hydroxyl group. It is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of retinoid-related compounds such as emixustat hydrochloride, a therapeutic agent for age-related macular degeneration .

Properties

IUPAC Name |

3-(cyclohexylmethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMYWDQZZWWQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylmethanol with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexylmethanol attacks the carbon atom bonded to the chlorine atom in 3-chloropropan-1-ol, resulting in the formation of 3-(Cyclohexylmethoxy)propan-1-ol.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclohexylmethoxy)propan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclohexylmethoxypropan-1-amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

Oxidation: Cyclohexylmethoxypropanal or cyclohexylmethoxypropanoic acid.

Reduction: Cyclohexylmethoxypropan-1-amine.

Substitution: 3-(Cyclohexylmethoxy)propyl chloride.

Scientific Research Applications

3-(Cyclohexylmethoxy)propan-1-ol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alcohols and ethers.

Medicine: It serves as a building block for the development of potential therapeutic agents targeting specific biological pathways.

Industry: The compound is employed in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)propan-1-ol depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may act as a substrate for alcohol dehydrogenase, leading to the formation of its oxidized products. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Amino vs. Hydroxyl Substituents

(1R)-3-Amino-1-[3-(cyclohexylmethoxy)-4-fluorophenyl]propan-1-ol (W4J)

- Structure: Features a propanol backbone with a cyclohexylmethoxy group and a fluorinated aromatic ring. The hydroxyl group is replaced by an amino group at the third carbon.

- Properties: Molecular weight: 281.366 g/mol (vs. 200.32 g/mol for 3-(cyclohexylmethoxy)propan-1-ol). Chiral center at C1, enhancing stereospecific interactions in biological systems. Increased solubility in polar solvents due to the amino group.

- Applications: Investigated in neurodegenerative disease research due to its fluorophenyl moiety and amino functionality .

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)

- Structure: Contains a nitro-substituted pyridine ring and a methylamino group attached to the propanol backbone.

- Properties :

- Molecular weight: 246 g/mol.

- Higher reactivity due to the electron-withdrawing nitro group.

- Reduced lipophilicity compared to 3-(cyclohexylmethoxy)propan-1-ol.

- Applications : Used in the synthesis of kinase inhibitors, leveraging its nitro group for electrophilic substitution reactions .

Ether-Linked Substituents: Cyclohexyl vs. Aromatic Groups

1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea (Compound 16)

- Structure: Combines a purine ring with a cyclohexylmethoxy group and a morpholinoethyl-urea moiety.

- Properties: Melting point: 161–163°C. LCMS (ES+): m/z 495.1 [M+H]⁺. Enhanced binding affinity to adenosine receptors due to the purine core.

1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol (Impurity J)

- Structure: Contains an ethenylphenoxy group and an isopropylamino substituent.

- Properties :

- Molecular weight: ~250 g/mol (estimated).

- Higher volatility compared to 3-(cyclohexylmethoxy)propan-1-ol due to the smaller substituents.

- Applications : Identified as a process-related impurity in β-blocker synthesis, requiring stringent chromatographic separation .

Pharmacologically Active Derivatives

Emixustat Hydrochloride

- Structure: Derived from 3-(cyclohexylmethoxy)propan-1-ol, with additional aromatic and amino groups.

- Properties: Molecular weight: 299.84 g/mol. Chiral R-configuration at the hydroxyl-bearing carbon, critical for retinoid isomerase inhibition. LogP: ~3.5 (indicating moderate blood-brain barrier permeability).

- Applications : FDA-approved for slowing retinal degeneration in macular degeneration .

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Synthetic Utility: The cyclohexylmethoxy group in 3-(cyclohexylmethoxy)propan-1-ol enhances steric bulk, making it advantageous for constructing chiral centers in retinoids. This contrasts with smaller ether-linked substituents (e.g., ethenylphenoxy), which offer less steric hindrance .

- Biological Activity: Amino-substituted derivatives exhibit higher solubility and target engagement in neurological disorders, whereas hydroxyl-containing analogs like emixustat prioritize retinal tissue selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.